molecular formula C17H13F3N2O B12840861 5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol CAS No. 24033-18-9

5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol

Cat. No.: B12840861
CAS No.: 24033-18-9
M. Wt: 318.29 g/mol
InChI Key: GOLJCLWIKGHNDS-UHFFFAOYSA-N
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Description

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol is a heterocyclic compound that contains an imidazole ring fused with an isoindole structure The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor containing the imidazole and isoindole moieties under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-2,5-dimethoxyfuran: Another heterocyclic compound with different functional groups.

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Contains a trifluoromethyl group and exhibits similar biological activities.

    2,4-Disubstituted thiazoles: Known for their diverse biological activities.

Uniqueness

2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol is unique due to its specific structural features, such as the fused imidazole and isoindole rings and the presence of a trifluoromethyl group. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

24033-18-9

Molecular Formula

C17H13F3N2O

Molecular Weight

318.29 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)12-7-5-11(6-8-12)16(23)14-4-2-1-3-13(14)15-21-9-10-22(15)16/h1-8,23H,9-10H2

InChI Key

GOLJCLWIKGHNDS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(F)(F)F)O

Origin of Product

United States

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